2,3-Dimethoxybenzyl alcohol
Overview
Description
2,3-Dimethoxybenzyl alcohol is an organic compound with the molecular formula C₉H₁₂O₃. It is a white to light beige crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxybenzyl alcohol can be synthesized through the reduction of 2,3-dimethoxybenzaldehyde using sodium borohydride in methanol . The reaction is typically carried out at room temperature for about one hour, followed by standard work-up procedures to isolate the product.
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the catalytic hydrogenation of 2,3-dimethoxybenzaldehyde. This method uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures to achieve the reduction.
Types of Reactions:
Oxidation: this compound can be oxidized to 2,3-dimethoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to 2,3-dimethoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl₂) to form 2,3-dimethoxybenzyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed:
Oxidation: 2,3-Dimethoxybenzaldehyde
Reduction: 2,3-Dimethoxybenzylamine
Substitution: 2,3-Dimethoxybenzyl chloride
Scientific Research Applications
2,3-Dimethoxybenzyl alcohol is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of other aromatic compounds.
Medicine: It is investigated for its potential pharmacological properties and as a building block in the synthesis of bioactive molecules.
Industry: The compound is used in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethoxybenzyl alcohol involves its interaction with various molecular targets and pathways. For instance, in photomethanolysis studies, the compound undergoes cleavage under light exposure, leading to the formation of reactive intermediates that can be analyzed for their reactivity and stability . The specific molecular targets and pathways depend on the context of its application, such as its role in synthetic chemistry or biological studies.
Comparison with Similar Compounds
- 2,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxybenzyl alcohol
- 2,5-Dimethoxybenzyl alcohol
- 3,5-Dimethoxybenzyl alcohol
Comparison: 2,3-Dimethoxybenzyl alcohol is unique due to the position of the methoxy groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, the presence of methoxy groups at the 2 and 3 positions can influence the electron density on the benzene ring, making it more or less reactive in certain chemical reactions compared to its isomers .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLBBOBKCLYCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205090 | |
Record name | 2,3-Dimethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5653-67-8 | |
Record name | 2,3-Dimethoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5653-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3-Dimethoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Veratryl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Veratryl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,3-Dimethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-DIMETHOXYBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HS6Y2X2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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